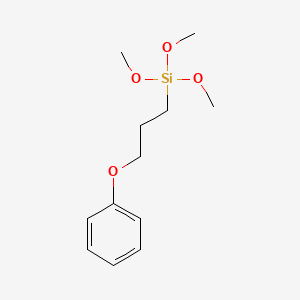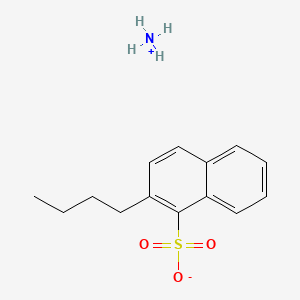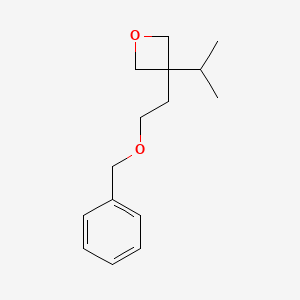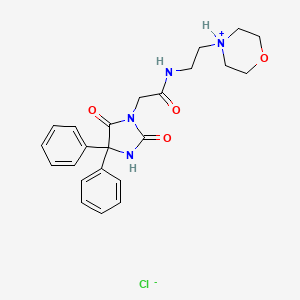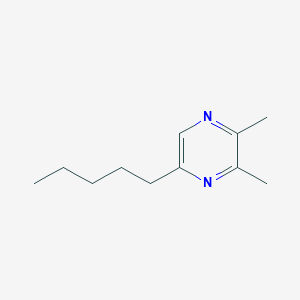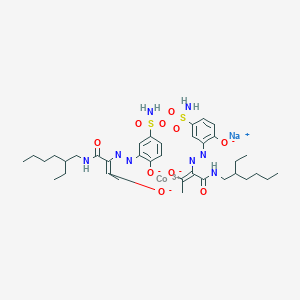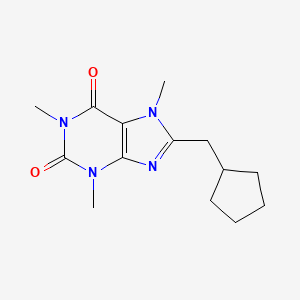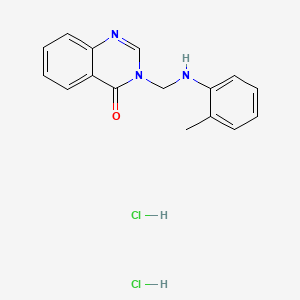
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown significant biological and pharmaceutical importance due to their diverse range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride typically involves the following steps:
Condensation Reaction: : The starting materials, such as 2-methylphenylamine and a suitable carbonyl compound, undergo a condensation reaction to form an intermediate quinazolinone structure.
Hydrochloride Formation: : The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidized derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinones, reduced quinazolinones, and substituted quinazolinones, each with different biological and chemical properties.
科学的研究の応用
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new chemical products and materials.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism of action can vary depending on the specific application and biological system.
類似化合物との比較
4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: is compared with other similar compounds, such as:
Quinazolinone derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Indole derivatives: : These compounds have a different heterocyclic structure but exhibit similar biological activities.
The uniqueness of This compound lies in its specific chemical structure and the resulting biological and chemical properties.
特性
CAS番号 |
75159-49-8 |
|---|---|
分子式 |
C16H17Cl2N3O |
分子量 |
338.2 g/mol |
IUPAC名 |
3-[(2-methylanilino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H15N3O.2ClH/c1-12-6-2-4-8-14(12)17-10-19-11-18-15-9-5-3-7-13(15)16(19)20;;/h2-9,11,17H,10H2,1H3;2*1H |
InChIキー |
LXMJFDPOSOYUJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


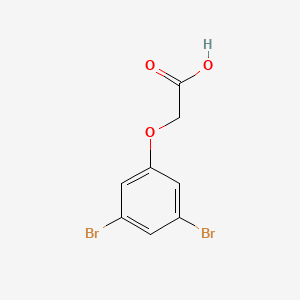
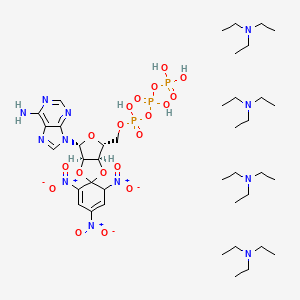
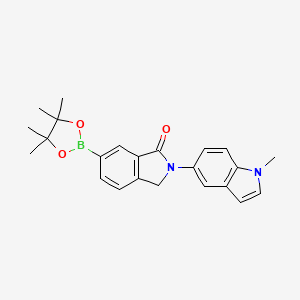
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)

